molecular formula C13H20BrFOSi B8171327 ((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane

((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8171327
M. Wt: 319.28 g/mol
InChI Key: JHYQSNMKLCRNGJ-UHFFFAOYSA-N
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Description

((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C13H20BrFOSi and a molecular weight of 319.28 g/mol . It is a substituted benzyl ether, where the benzyl group is substituted with bromine and fluorine atoms, and the ether linkage is connected to a tert-butyl dimethylsilyl group.

Preparation Methods

The synthesis of ((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-fluorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of ((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane involves its reactivity as a benzyl ether and the influence of the tert-butyl dimethylsilyl group. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps .

Comparison with Similar Compounds

Similar compounds to ((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and applications.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrFOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYQSNMKLCRNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrFOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5.10 g (24.9 mmol) (4-bromo-2-fluoro-phenyl)-methanol in 30 mL DMF is added subsequently 4.06 g (26.1 mmol) tert-butyl-chloro-dimethyl silane, 2.57 g (37.3 mmol) imidazole and 456 mg (3.73 mmol) DMAP. The reaction mixture is stirred overnight at RT and the solvent is evaporated. The residue is diluted with EtOAc, washed five times with water and the combined organic phase is dried over MgSO4, filtered and the solvent is evaporated.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
456 mg
Type
catalyst
Reaction Step One

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